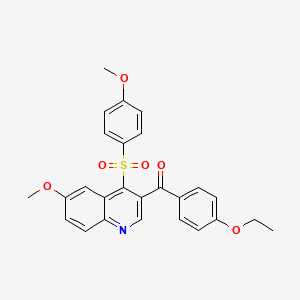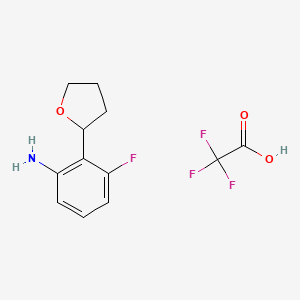
3-(4-ethoxybenzoyl)-6-methoxy-4-(4-methoxybenzenesulfonyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Ethoxybenzoyl)-6-methoxy-4-(4-methoxybenzenesulfonyl)quinoline is a complex organic compound with intriguing properties. It is used in various scientific research fields, including drug synthesis, organic chemistry, and medicinal applications. The compound’s multifunctional nature makes it valuable for studying different chemical reactions and mechanisms.
準備方法
The synthesis of 3-(4-ethoxybenzoyl)-6-methoxy-4-(4-methoxybenzenesulfonyl)quinoline typically involves several steps, including the formation of key intermediates and their subsequent coupling. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . This reaction involves the use of boron reagents and palladium catalysts to achieve the desired coupling.
化学反応の分析
3-(4-Ethoxybenzoyl)-6-methoxy-4-(4-methoxybenzenesulfonyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
科学的研究の応用
3-(4-Ethoxybenzoyl)-6-methoxy-4-(4-methoxybenzenesulfonyl)quinoline has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: The compound’s unique properties make it valuable in industrial applications, including the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(4-ethoxybenzoyl)-6-methoxy-4-(4-methoxybenzenesulfonyl)quinoline involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
類似化合物との比較
3-(4-Ethoxybenzoyl)-6-methoxy-4-(4-methoxybenzenesulfonyl)quinoline can be compared with other similar compounds, such as:
3-(4-Ethoxybenzoyl)-6-fluoro-4-(4-methoxybenzenesulfonyl)quinoline: This compound has a similar structure but with a fluorine atom instead of a methoxy group, which can lead to different chemical and biological properties.
4-Methoxybenzoyl chloride: This compound is a key intermediate in the synthesis of various organic molecules and has different reactivity compared to the quinoline derivative.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to participate in diverse chemical reactions, making it a valuable compound for scientific research and industrial applications.
特性
IUPAC Name |
(4-ethoxyphenyl)-[6-methoxy-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO6S/c1-4-33-19-7-5-17(6-8-19)25(28)23-16-27-24-14-11-20(32-3)15-22(24)26(23)34(29,30)21-12-9-18(31-2)10-13-21/h5-16H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NECLWQCPCGDEDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 3-(cyclopropylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2538299.png)

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2538304.png)


![8-fluoro-1-(3-fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2538307.png)
![N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2538308.png)
![Tert-butyl [3-oxo-1-(thiophen-3-yl)propyl]carbamate](/img/structure/B2538310.png)
![N-(4-ethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2538311.png)

![4-[4-(4-carboxyphenyl)-2,5-dimethoxyphenyl]benzoic acid](/img/structure/B2538314.png)

![N-(2,4-difluorophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2538319.png)
